molecular formula C6H9BN2O2 B1456891 1-Cyclopropylpyrazole-4-boronic Acid CAS No. 1678534-30-9

1-Cyclopropylpyrazole-4-boronic Acid

Cat. No. B1456891
CAS RN: 1678534-30-9
M. Wt: 151.96 g/mol
InChI Key: HACQYPYUKMKUPY-UHFFFAOYSA-N
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Description

1-Cyclopropylpyrazole-4-boronic Acid is a chemical compound with the CAS Number: 1678534-30-9. It has a molecular weight of 151.96 .


Physical And Chemical Properties Analysis

1-Cyclopropylpyrazole-4-boronic Acid has a molecular weight of 151.96 .

Scientific Research Applications

Sensing Applications

1-Cyclopropylpyrazole-4-boronic Acid: plays a crucial role in sensing applications due to its interaction with diols and strong Lewis bases like fluoride or cyanide anions . This interaction is pivotal for both homogeneous assays and heterogeneous detection, which can occur at the interface of the sensing material or within the bulk sample.

Biological Labelling

The compound’s ability to form stable complexes with diols allows it to be used in biological labelling. This application is essential for tracking and observing biological molecules in various research settings .

Protein Manipulation and Modification

Researchers utilize 1-Cyclopropylpyrazole-4-boronic Acid for protein manipulation and modification. This includes altering protein structures, functions, or attaching proteins to other molecules or surfaces for study .

Separation Technologies

In separation technologies, this boronic acid derivative is used to separate complex mixtures. Its selective binding properties enable the purification of specific molecules, such as glycated proteins during electrophoresis .

Development of Therapeutics

The interaction with diols also extends to the development of therapeutics1-Cyclopropylpyrazole-4-boronic Acid can be used to create molecules that have potential therapeutic effects, particularly in targeting diseases that involve glycosylated compounds .

Controlled Release Systems

In the field of controlled release systems, boronic acids are incorporated into polymers that respond to glucose levels, making them suitable for insulin release in response to hyperglycemia .

Safety And Hazards

The safety information for 1-Cyclopropylpyrazole-4-boronic Acid includes several hazard statements such as H302, H315, H319, H335, and several precautionary statements such as P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

(1-cyclopropylpyrazol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BN2O2/c10-7(11)5-3-8-9(4-5)6-1-2-6/h3-4,6,10-11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACQYPYUKMKUPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)C2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Cyclopropyl-1H-pyrazol-4-YL)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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